molecular formula C10H21BO2 B1338277 2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 67562-20-3

2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1338277
CAS No.: 67562-20-3
M. Wt: 184.09 g/mol
InChI Key: FHQMPOBQBLDZJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C10H21BO2 and its molecular weight is 184.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Ortho-modified Mercapto and Piperazino-methyl-phenylboronic Acid Derivatives

A study by Spencer et al. (2002) focused on synthesizing derivatives of 2-mercapto and 2-piperazino-(methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes. These compounds were evaluated for their inhibitory activity against serine proteases like thrombin. The study found that these compounds displayed no S–B coordination and only weak N–B coordination in both solid state and solution (Spencer et al., 2002).

Continuous Flow Synthesis of Propargylation Reagent

Fandrick et al. (2012) described a scalable process for preparing 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane, addressing the challenges in typical aqueous workup and batch processes. They developed a continuous-flow and distillation process which produced significant quantities of this key propargylation reagent (Fandrick et al., 2012).

Development of a Building Block for Silicon-Based Drugs and Odorants

Büttner et al. (2007) developed a new building block, 4,4,5,5-tetramethyl-2-(3,5,5,8,8-pentamethyl-5,8-disila-5,6,7,8-tetrahydro-2-naphthyl)-1,3,2-dioxaborolane, for synthesizing biologically active 5,8-disila-5,6,7,8-tetrahydronaphthalene derivatives. This compound was used for a new synthesis of the retinoid agonist disila-bexarotene, demonstrating its high synthetic potential (Büttner et al., 2007).

Preparation and Reactions of 4-Iodobutyl Pinacolborate

A study by Murphy et al. (2015) focused on the reactions of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with iodine, forming iodoalkylborate species. This work provided insights into the synthesis of alkyl and aryl pinacolboronates, crucial for various organic syntheses (Murphy et al., 2015).

Synthesis of Pinacolylboronate-Substituted Stilbenes

Das et al. (2015) synthesized novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives. These compounds have potential applications in synthesizing conjugated polyene materials for technologies like LCDs and therapeutic applications for neurodegenerative diseases (Das et al., 2015).

Electrochemical Properties and Reactions of Sulfur-Containing Organoboron Compounds

Tanigawa et al. (2016) conducted electrochemical analyses of 4,4,5,5-tetramethyl-2-phenylsulfanylmethyl-[1,3,2]dioxaborolane, providing insights into the electrochemical behavior of organoborates and their potential in synthesis applications (Tanigawa et al., 2016).

Mechanism of Action

Target of Action

The primary target of 2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as Isobutylboronic acid pinacol ester, is arenes . Arenes are a class of organic compounds that contain a planar cyclic arrangement of carbon atoms linked by both sigma and pi bonds, also known as aromatic hydrocarbons .

Mode of Action

This compound interacts with its targets, the arenes, through a process known as borylation . Borylation is a chemical reaction where a boron atom is added to an organic molecule . This compound can be used as a reagent to borylate arenes .

Biochemical Pathways

The borylation of arenes by this compound affects the biochemical pathways of organic synthesis . The addition of a boron atom to the arene can lead to the formation of new compounds, such as fluorenylborolane . This can also lead to the synthesis of intermediates for generating conjugated copolymers .

Pharmacokinetics

Its physical properties such as its liquid form, density, and boiling point suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include the borylation of arenes, leading to the formation of new compounds such as fluorenylborolane . It can also lead to the synthesis of intermediates for generating conjugated copolymers .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known to be moisture-sensitive , suggesting that its stability and efficacy may be affected by humidity levels in the environment .

Biochemical Analysis

Biochemical Properties

It is known to be used in the synthesis of various therapeutic kinase and enzymatic inhibitors . This suggests that it may interact with enzymes and other biomolecules in biochemical reactions.

Molecular Mechanism

It is known to be used in the synthesis of various therapeutic kinase and enzymatic inhibitors , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2-methylpropyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21BO2/c1-8(2)7-11-12-9(3,4)10(5,6)13-11/h8H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQMPOBQBLDZJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50542086
Record name 4,4,5,5-Tetramethyl-2-(2-methylpropyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50542086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67562-20-3
Record name 4,4,5,5-Tetramethyl-2-(2-methylpropyl)-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67562-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,5,5-Tetramethyl-2-(2-methylpropyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50542086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 50.13 g (0.494 mol) of 2-methylpropylboronic acid in 300 mL of ether, prepared by a procedure substantially similar to the foregoing, was contacted with 112.63 g (0.494 mol) of pinacol hexahydrate and stirred for 24 hours. At the end of this period, the resulting reaction mixture was diluted with 500 mL of hexane. A top layer formed which was separated from the rest of the mixture and contacted with 18 mL of water. After stirring for 15 minutes, 9.52 g of a solid separated, which was removed by filtration. The remaining hexane layer was dried over Na2SO4 and residual solvent was removed by evaporation. The remaining material was then distilled using a 6" spinning band distillation column, to obtain 43.98 g (0.239 mol, 48.4%) of an oil, bp: 65°-72°/13 mm, 1H NMR (90 MHz, CDCl3): δ0.65 (d, J=6.6 Hz, 2), 0.93 (d, J=6.6 Hz, 6), 1.25 (s, 12), 1.86 (hep, J=6.6 Hz, 1); Anal. Calcd. for C10H21O2B: C, 65.25; H, 11.50; B, 5.87; Found: C, 65.07, H, 11.52; B, 6.01.
Quantity
50.13 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
112.63 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Yield
48.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 3
Reactant of Route 3
2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
Reactant of Route 5
2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
Reactant of Route 6
2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Customer
Q & A

Q1: What is the role of Isobutylboronic acid pinacol ester in the research presented?

A1: The research by García-Ruiz et al. [] employs Isobutylboronic acid pinacol ester as a reagent in a novel homologation reaction. This reaction utilizes lithiated primary alkyl carbamates to effectively increase the carbon chain length of boronic esters. Specifically, the study demonstrates the successful homologation of Isobutylboronic acid pinacol ester, showcasing its potential as a versatile building block in organic synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.